3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by its unique structure, consisting of two bicyclo[1.1.1]pentane units connected via a carboxylic acid group. This compound is notable for its high strain and rigidity, making it an interesting subject for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing the synthesis routes to achieve higher yields and purity. The use of metal-free homolytic aromatic alkylation protocols has shown promise in producing this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A closely related compound with a single bicyclo[1.1.1]pentane unit.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a methoxycarbonyl group.
Uniqueness
3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its dual bicyclo[1.1.1]pentane units, which impart additional rigidity and strain compared to its analogs. This unique structure enhances its potential as a bioisostere and a scaffold for drug design .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O2/c12-8(13)9-4-11(5-9,6-9)10-1-7(2-10)3-10/h7H,1-6H2,(H,12,13) |
InChI Key |
GXIBQNSFUUGCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C34CC(C3)(C4)C(=O)O |
Origin of Product |
United States |
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